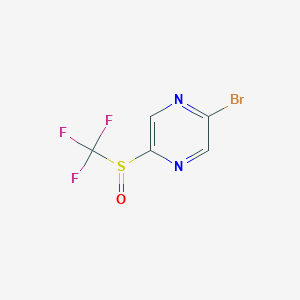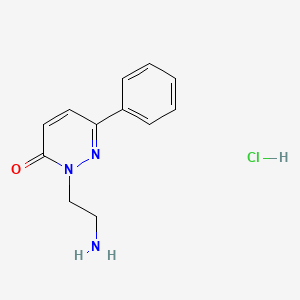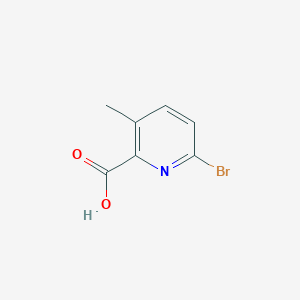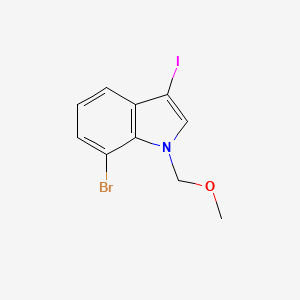
7-Bromo-3-iodo-1-methoxymethyl-1H-indole
Overview
Description
“7-Bromo-3-iodo-1-methoxymethyl-1H-indole” is a chemical compound with the molecular formula C10H9BrINO . It has a molecular weight of 365.99303 . This compound is part of the indole family, a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of “7-Bromo-3-iodo-1-methoxymethyl-1H-indole” includes bromine (Br), iodine (I), and a methoxymethyl group attached to an indole ring . The exact structure can be represented by the InChI string: InChI=1S/C10H9BrINO/c1-14-6-13-5-4-8-2-3-9(11)10(12)7(8)13/h2-5,14H,6H2,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Bromo-3-iodo-1-methoxymethyl-1H-indole” include a molecular weight of 365.99303 g/mol . The compound has a computed XLogP3-AA value of 3.4, indicating its lipophilicity . It has one hydrogen bond donor count and zero hydrogen bond acceptor count . The compound’s topological polar surface area is 15.8 Ų .
Scientific Research Applications
Polyhalogenated Indoles Synthesis and Biological Activities
A study reported the isolation and structural elucidation of new tetrahalogenated indoles from the red alga Rhodophyllis membranacea, including compounds with bromine, chlorine, and iodine. These compounds were evaluated for cytotoxic and antifungal activities, indicating the potential for developing bioactive molecules from marine sources (Woolner et al., 2016).
Indoles in Chemical Synthesis
Efficient synthesis strategies for polyhalogenated indoles, including 7-bromo-3-iodo-1-methoxymethyl-1H-indole, have been developed, highlighting their importance in organic synthesis and potential in creating a wide range of substituted indoles (Charrier et al., 2006). Another research focused on the synthesis and evaluation of thiazolo-as-triazino indoles, demonstrating antimicrobial activities and providing insights into the development of new antimicrobial agents (Rastogi et al., 2009).
Structural and Functional Studies
Research on 3-hydroxyl-bromo indole derivatives explored their potential in medicinal chemistry, especially in antitumor, antipyretic analgesics, and as inhibitors of amine degradation, showcasing the diverse applications of bromoindoles in drug development (Wei, 2011). The study of the crystal structure and hydrogen bonding of specific bromoindole derivatives further contributes to understanding their chemical behavior and potential in designing more effective compounds (Mphahlele, 2018).
Synthesis and Application in Organic Chemistry
Innovative methods for the synthesis of bromoindoles and their application in creating complex organic molecules have been demonstrated, reflecting the versatility and importance of bromoindoles in synthetic organic chemistry (Huleatt et al., 2008).
properties
IUPAC Name |
7-bromo-3-iodo-1-(methoxymethyl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrINO/c1-14-6-13-5-9(12)7-3-2-4-8(11)10(7)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLXXSQRWJNJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=C(C2=C1C(=CC=C2)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-iodo-1-methoxymethyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1379614.png)
![tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1379615.png)
![[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol](/img/structure/B1379617.png)
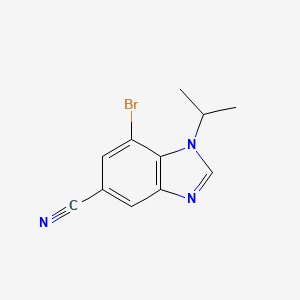
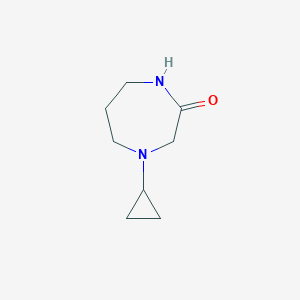
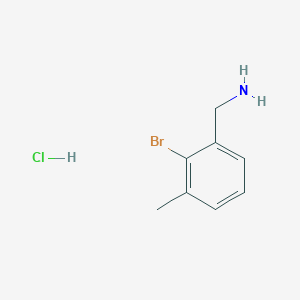
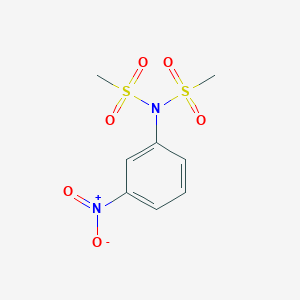
![8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B1379625.png)
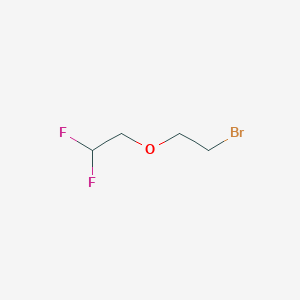
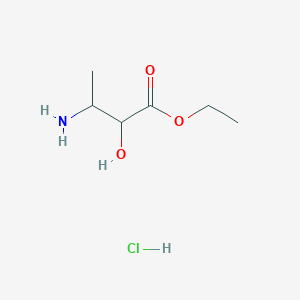
![6-[2-(Dimethylamino)acetamido]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379631.png)
